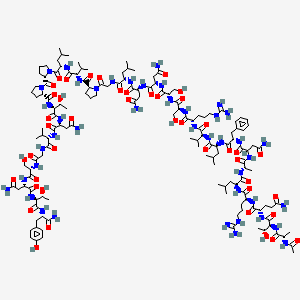
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a specialty chemical that can be obtained from various suppliers.
Synthesis Analysis
The synthesis of 1,2-dihydropyridines, which are valuable and reactive synthons, has been reported in the literature . A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been used as a flexible strategy to access chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes .Molecular Structure Analysis
The molecular structure of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride can be found in various databases . The molecular weight of this compound is 159.617.Chemical Reactions Analysis
1,2-Dihydropyridines are particularly useful precursors to synthesize piperidines and pyridines, which are among the most common structural components of pharmaceuticals . The catalytic enantioselective synthesis of structurally diverse 1,2-dihydropyridines is limited to enantioselective addition of nucleophiles to activated pyridines .Wissenschaftliche Forschungsanwendungen
General Information about 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride
This compound has a CAS number of 104408-25-5 and a molecular formula of C6H10ClN3 . It’s typically stored in a dry room at room temperature .
Dihydropyridines and Their Applications
Dihydropyridines, a class of compounds to which 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride belongs, are known to have significant applications in the field of medicine, particularly as calcium channel blockers (CCBs) .
- Specific Scientific Field: Medicine, specifically Cardiology .
- Summary of the Application: Dihydropyridines are used as calcium channel blockers. They block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .
- Methods of Application or Experimental Procedures: Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .
- Results or Outcomes: By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation. This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 1,2-dihydropyridines (1,2-DHPs) have been utilized countless times for the synthesis of several drugs and important alkaloids .
- Methods of Application or Experimental Procedures: 1,2-DHPs are used as precursors for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
- Results or Outcomes: The synthesis of these alkaloids using 1,2-DHPs as starting materials has been successful .
- Specific Scientific Field: Inorganic Chemistry
- Summary of the Application: Certain dihydropyridines can react with metal acetates to form complexes .
- Methods of Application or Experimental Procedures: For instance, 2-hydrazono-1-phenyl-1,2-dihydroquinolin-4-ol, a compound similar to 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, reacts with Co(II), Ni(II) and Cu(II) acetates to afford complexes .
- Results or Outcomes: The formation of these complexes has been confirmed .
Synthesis of Alkaloids
Formation of Metal Complexes
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Dihydropyridines, including 1,2-dihydropyridines (1,2-DHPs), have been used for the synthesis of several drugs and important alkaloids .
- Methods of Application or Experimental Procedures: 1,2-DHPs are used as precursors for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
- Results or Outcomes: The synthesis of these alkaloids using 1,2-DHPs as starting materials has been successful .
- Specific Scientific Field: Inorganic Chemistry
- Summary of the Application: Certain dihydropyridines can react with metal acetates to form complexes .
- Methods of Application or Experimental Procedures: For instance, 2-hydrazono-1-phenyl-1,2-dihydroquinolin-4-ol, a compound similar to 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, reacts with Co(II), Ni(II) and Cu(II) acetates to afford complexes .
- Results or Outcomes: The formation of these complexes has been confirmed .
- Specific Scientific Field: Pharmacology
- Summary of the Application: Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents .
- Methods of Application or Experimental Procedures: These compounds showed activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
- Results or Outcomes: These compounds have shown promising results as antimicrobial agents .
Synthesis of Biologically Active Compounds
Formation of Metal Complexes
Antimicrobial Agents
Eigenschaften
IUPAC Name |
(6-methylpyridin-2-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJACZBEDWORHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679251 |
Source


|
| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride | |
CAS RN |
104408-25-5 |
Source


|
| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)



![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)






